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molecular formula C9H8BrFO2 B1380537 Methyl 2-bromo-4-fluoro-5-methylbenzoate CAS No. 1437780-13-6

Methyl 2-bromo-4-fluoro-5-methylbenzoate

Cat. No. B1380537
M. Wt: 247.06 g/mol
InChI Key: KJBQTLTXHHHAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853186B2

Procedure details

To the suspension of methyl 2-amino-4-fluoro-5-methylbenzoate (2.2 g, 12 mmol) in 48% hydrobromic acid (80 mL) was added an aqueous solution (32 mL) of sodium nitrite (828 mg, 12 mmol) at 0° C., and the resulting solution was stirred for 30 min. Copper (I) bromide (1.72 g, 12 mmol) was added to the solution at 0° C. and the resulting reaction mixture was stirred at r.t for 1 h. After addition of ethyl acetate (200 mL), the reaction mixture was washed with water (200 mL×2), dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel eluted with PE-EA (10:1) to give methyl 2-bromo-4-fluoro-5-methylbenzoate (2.2 g, yield 74%) as colorless oil. 1H NMR (500 MHz, CDCl3) δ 7.655 (d, J=8.0 Hz, 1H), 7.257 (d, J=8.5 Hz, 1H), 3.837 (s, 3H), 2.177 (s, 3H) ppm.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Copper (I) bromide
Quantity
1.72 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[C:10]([F:12])[C:9]([CH3:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].N([O-])=O.[Na+].C(OCC)(=O)C.[BrH:24]>[Cu]Br>[Br:24][C:2]1[CH:11]=[C:10]([F:12])[C:9]([CH3:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)F)C
Name
Quantity
80 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Copper (I) bromide
Quantity
1.72 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at r.t for 1 h
Duration
1 h
WASH
Type
WASH
Details
the reaction mixture was washed with water (200 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with PE-EA (10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C(=O)OC)C=C(C(=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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